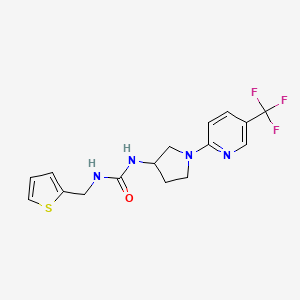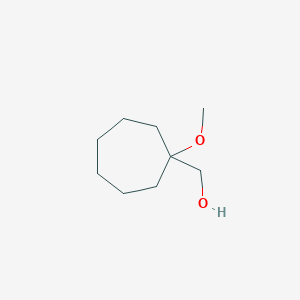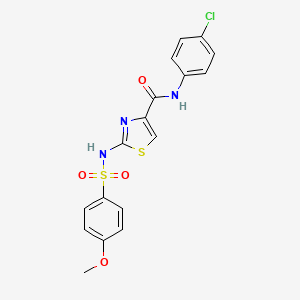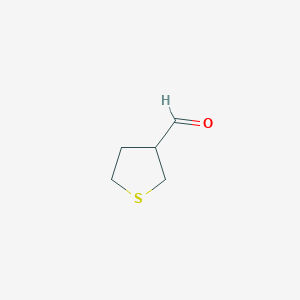
Thiolane-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Thiolane-3-carbaldehyde, a thiophene-based analog, has been the subject of interest among scientists due to its potential as a biologically active compound
Mode of Action
It is known that thiophene derivatives, to which this compound belongs, exhibit a variety of biological effects . These compounds interact with their targets, leading to changes that result in their biological activity. The specific interactions of this compound with its targets and the resulting changes are areas for future research.
Biochemical Pathways
It is known that thiophene derivatives can affect various biochemical pathways, leading to a range of downstream effects
Result of Action
It is known that thiophene derivatives can have a variety of biological effects
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, a related class of compounds, play a vital role in the synthesis of biologically active compounds
Cellular Effects
Indole derivatives, which are structurally similar, have been shown to have significant effects on cellular processes . They can influence cell function, impact cell signaling pathways, alter gene expression, and affect cellular metabolism
Molecular Mechanism
It is known that thiophene derivatives can interact with biomolecules at the molecular level . They can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression
Temporal Effects in Laboratory Settings
It is known that thiophene derivatives can undergo various transformations over time . These transformations can affect the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Thiolane-3-carbaldehyde at different dosages in animal models have not been studied. It is known that the effects of similar compounds can vary with dosage . These effects can include threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known that thiophene derivatives can be involved in various metabolic pathways . They can interact with enzymes and cofactors, and can affect metabolic flux and metabolite levels .
Transport and Distribution
It is known that similar compounds can interact with transporters and binding proteins . They can also affect their own localization or accumulation within cells .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications . The subcellular localization of a compound can have significant effects on its activity or function .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiolane-3-carbaldehyde can be synthesized through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, leading to the formation of 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Fiesselmann synthesis, which involves the condensation of ynones or ynoates with 2-mercapto acetate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using optimized conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production.
Chemical Reactions Analysis
Types of Reactions: Thiolane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfur atom plays a crucial role.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted thiolane derivatives.
Scientific Research Applications
Thiolane-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is utilized in the development of organic semiconductors and corrosion inhibitors.
Comparison with Similar Compounds
Thiophene: A five-membered ring with a sulfur atom, similar to thiolane-3-carbaldehyde but without the aldehyde group.
Thiazole: Another sulfur-containing heterocycle, differing in the presence of a nitrogen atom in the ring.
Furan: A five-membered ring with an oxygen atom instead of sulfur.
Uniqueness: this compound is unique due to the presence of both a sulfur atom and an aldehyde group in its structure. This combination imparts distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
thiolane-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c6-3-5-1-2-7-4-5/h3,5H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZIKOTWVTCVFDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065183-51-8 |
Source


|
| Record name | thiolane-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
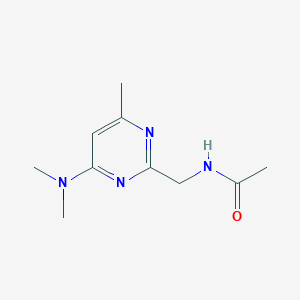
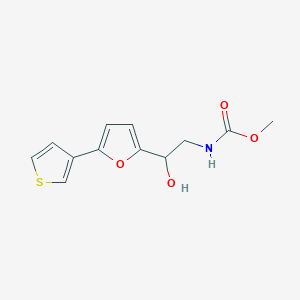
![(5-chloro-2-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2696575.png)
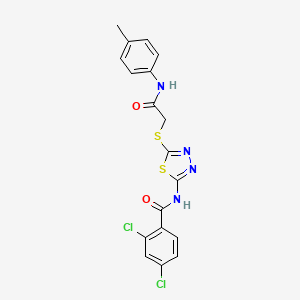
![2-(5-methyl-1,3,4-oxadiazol-2-yl)-1-{[4-(trifluoromethyl)phenyl]methyl}-1H-indole](/img/structure/B2696578.png)
![(2E)-3-(3-methoxy-4-propoxyphenyl)-N-[4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2696580.png)
![7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid](/img/structure/B2696581.png)
![[4-Amino-2-(4-chloroanilino)-1,3-thiazol-5-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2696584.png)


